molecular formula C42H34N2O10 B581039 Fmoc-Lys(6'-FAM)-OH CAS No. 1266666-04-9

Fmoc-Lys(6'-FAM)-OH

Cat. No.: B581039
CAS No.: 1266666-04-9
M. Wt: 726.738
InChI Key: SLFZDKSWPKCTHE-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(6’-FAM)-OH: is a compound that combines the properties of two distinct chemical groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the 6-carboxyfluorescein (6’-FAM) fluorescent dye. This compound is primarily used in peptide synthesis and fluorescence-based assays due to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(6’-FAM)-OH typically involves the following steps:

    Fmoc Protection: The lysine amino acid is first protected with the Fmoc group to prevent unwanted reactions at the amino group.

    Coupling with 6’-FAM: The protected lysine is then coupled with 6’-carboxyfluorescein using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).

Industrial Production Methods: Industrial production of Fmoc-Lys(6’-FAM)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Fmoc-Lys(6’-FAM)-OH can undergo substitution reactions where the Fmoc group is replaced by other protecting groups or functional groups.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, revealing the free amino group of lysine.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling Reagents: DIC and HOBt are frequently used for coupling reactions.

    Solvents: DMF and dichloromethane (DCM) are commonly used solvents in these reactions.

Major Products:

    Deprotected Lysine: Removal of the Fmoc group yields free lysine with a 6’-FAM label.

    Peptide Conjugates: Coupling reactions result in peptide chains labeled with 6’-FAM.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-Lys(6’-FAM)-OH is widely used in solid-phase peptide synthesis to introduce fluorescent labels into peptides.

    Fluorescence-Based Assays: The compound is used in various assays to study protein-protein interactions, enzyme activities, and other biochemical processes.

Biology:

    Cell Imaging: The fluorescent properties of 6’-FAM make it useful for imaging and tracking cellular processes.

    Protein Labeling: It is used to label proteins for studying their localization and interactions within cells.

Medicine:

    Diagnostic Tools: Fmoc-Lys(6’-FAM)-OH is used in diagnostic assays to detect specific biomolecules.

    Drug Development: The compound is used in the development of fluorescent probes for drug screening.

Industry:

    Quality Control: It is used in quality control processes to ensure the accuracy and consistency of peptide synthesis.

Mechanism of Action

Molecular Targets and Pathways:

    Fluorescence: The 6’-FAM moiety in Fmoc-Lys(6’-FAM)-OH emits fluorescence upon excitation, allowing for the detection and quantification of labeled molecules.

    Peptide Synthesis: The Fmoc group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

    Fmoc-Lys(5-FAM)-OH: Similar to Fmoc-Lys(6’-FAM)-OH but with a different isomer of carboxyfluorescein.

    Fmoc-Lys(6-TAMRA)-OH: Uses tetramethylrhodamine (TAMRA) instead of 6’-FAM for fluorescence.

    Fmoc-Lys(6-ROX)-OH: Uses rhodamine X (ROX) for fluorescence.

Uniqueness:

    Fluorescence Properties: The specific fluorescence properties of 6’-FAM make Fmoc-Lys(6’-FAM)-OH particularly useful for certain applications where high sensitivity and specificity are required.

    Versatility: The compound’s ability to be used in both peptide synthesis and fluorescence-based assays highlights its versatility in scientific research.

Properties

IUPAC Name

(2S)-6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H34N2O10/c45-24-13-16-32-36(20-24)53-37-21-25(46)14-17-33(37)42(32)34-19-23(12-15-30(34)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZDKSWPKCTHE-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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